molecular formula C6H4F2N2O2 B13937685 6-(Difluoromethoxy)pyridazine-3-carbaldehyde

6-(Difluoromethoxy)pyridazine-3-carbaldehyde

Katalognummer: B13937685
Molekulargewicht: 174.10 g/mol
InChI-Schlüssel: TUDHXLAUESUBNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Difluoromethoxy)pyridazine-3-carbaldehyde is a chemical compound with the molecular formula C6H4F2N2O2 and a molecular weight of 174.1 g/mol . It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. The presence of the difluoromethoxy group and the carbaldehyde functional group makes this compound unique and of interest in various scientific fields.

Analyse Chemischer Reaktionen

6-(Difluoromethoxy)pyridazine-3-carbaldehyde can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

6-(Difluoromethoxy)pyridazine-3-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(Difluoromethoxy)pyridazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the carbaldehyde group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

6-(Difluoromethoxy)pyridazine-3-carbaldehyde can be compared with other pyridazine derivatives, such as:

    Pyridazine-3-carbaldehyde: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.

    6-Methoxypyridazine-3-carbaldehyde: Contains a methoxy group instead of a difluoromethoxy group, leading to different chemical properties and reactivity.

    6-(Trifluoromethoxy)pyridazine-3-carbaldehyde: Contains a trifluoromethoxy group, which can lead to different biological activities and applications. The presence of the difluoromethoxy group in this compound makes it unique and potentially more versatile in various applications.

Eigenschaften

Molekularformel

C6H4F2N2O2

Molekulargewicht

174.10 g/mol

IUPAC-Name

6-(difluoromethoxy)pyridazine-3-carbaldehyde

InChI

InChI=1S/C6H4F2N2O2/c7-6(8)12-5-2-1-4(3-11)9-10-5/h1-3,6H

InChI-Schlüssel

TUDHXLAUESUBNG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NN=C1C=O)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.